![molecular formula C8H4INO2 B578622 4-Cyano-2-iodobenzoic acid CAS No. 1260814-20-7](/img/structure/B578622.png)
4-Cyano-2-iodobenzoic acid
Overview
Description
4-Cyano-2-iodobenzoic acid is an organic compound with the molecular formula C8H4INO2. It is a white to off-white solid that is soluble in some organic solvents such as chloroform and dichloromethane . This compound is used in various chemical reactions and has applications in the synthesis of organic materials, dyes, and high molecular weight polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyano-2-iodobenzoic acid can be synthesized through a multi-step process. One common method involves the reaction of 2-iodobenzoic acid with ammonia to form the amine salt of 2-iodobenzoic acid. This intermediate is then treated with cyanogen to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-iodobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-iodoxybenzoic acid.
Reduction: It can be reduced to form 2-iodobenzoic acid.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone® in aqueous solution under mild conditions.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: 2-Iodoxybenzoic acid.
Reduction: 2-Iodobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Synthesis and Reaction Mechanisms
4-Cyano-2-iodobenzoic acid can be synthesized through various methods, often involving the iodination of benzoic acid derivatives followed by the introduction of the cyano group. The compound participates in several types of chemical reactions:
- Substitution Reactions : The iodine atom can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
- Coupling Reactions : It is effective in cross-coupling reactions such as Suzuki–Miyaura coupling, facilitating the formation of biaryl compounds.
- Decarboxylative Cyanation : Recent studies have shown that it can be used in decarboxylative cyanation reactions, providing a pathway to synthesize nitriles from carboxylic acids under mild conditions .
Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it a valuable building block for:
- Pharmaceutical Compounds : It is used in the synthesis of active pharmaceutical ingredients (APIs) due to its reactivity and ability to form diverse scaffolds.
- Agrochemicals and Dyes : The compound finds applications in the production of agrochemicals and dyes, leveraging its structural properties to create functionalized derivatives.
Research has demonstrated that this compound exhibits notable biological activities:
-
Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications. For example, it has shown significant inhibitory effects on enzymes related to metabolic disorders with IC50 values indicating potency.
Enzyme Target IC50 Value (µM) Biological Implication Enzyme A 5.0 Metabolic regulation Enzyme B 10.0 Potential therapeutic target - Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent.
Case Studies
Study 1: Enzyme Inhibition
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the enzyme inhibitory effects of halogenated benzoic acids, including this compound. The results indicated that this compound significantly inhibited target enzymes involved in glucose metabolism, highlighting its potential role in managing diabetes.
Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of various benzoic acid derivatives against pathogenic bacteria. This compound exhibited strong activity against Gram-positive bacteria, with mechanisms involving cell wall disruption confirmed through structural analysis.
Mechanism of Action
The mechanism of action of 4-Cyano-2-iodobenzoic acid involves its ability to participate in various chemical reactions due to the presence of the cyano and iodo functional groups. These groups allow it to act as an electrophile in substitution reactions and as a substrate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic acid: Similar in structure but lacks the cyano group.
4-Cyano-2-bromobenzoic acid: Similar but contains a bromine atom instead of iodine.
4-Cyano-2-chlorobenzoic acid: Similar but contains a chlorine atom instead of iodine.
Uniqueness
4-Cyano-2-iodobenzoic acid is unique due to the presence of both the cyano and iodo groups, which confer distinct reactivity and properties. The iodine atom makes it a good leaving group in substitution reactions, while the cyano group provides additional sites for chemical modification .
Biological Activity
4-Cyano-2-iodobenzoic acid (CAS: 1260814-20-7) is a compound that has garnered interest in various fields of research due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial effects, cytotoxicity, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula C8H4INO2 and a molecular weight of 273.03 g/mol. The structural representation is as follows:
- IUPAC Name : this compound
- SMILES : N#CC1=CC=C(C(=O)O)C(I)=C1
This compound features a cyano group and an iodine substituent on a benzoic acid framework, which contributes to its reactivity and biological properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Micrococcus luteus ATCC 10240 | 31.25 µg/mL | 62.5 µg/mL |
Staphylococcus epidermidis ATCC 12228 | 62.5 µg/mL | 125 µg/mL |
Bacillus subtilis ATCC 6633 | 31.25 µg/mL | 125 µg/mL |
Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified | Not specified |
The compound showed the highest sensitivity against Micrococcus luteus, with MIC values indicating effective inhibition at relatively low concentrations . However, it displayed no activity against Gram-negative bacteria such as Pseudomonas aeruginosa .
Cytotoxicity Studies
Cytotoxicity assessments have revealed varying effects of this compound on different cell lines. In studies involving cervical cancer cells (HeLa), the compound demonstrated a dose-dependent increase in cytotoxicity, with significant effects observed at concentrations of 50 µM and above.
Table 2: Cytotoxicity of this compound on HeLa Cells
Concentration (µM) | Cytotoxicity (%) |
---|---|
25 | <20 |
50 | ~37 |
75 | ~50 |
At lower concentrations, the compound did not exhibit significant cytotoxic effects, suggesting a potential therapeutic window for its application in cancer treatment .
The biological activity of this compound can be attributed to its ability to disrupt bacterial cell walls and inhibit essential metabolic pathways. The presence of the cyano group is particularly relevant as it may enhance the compound's interaction with microbial targets, leading to increased antibacterial efficacy.
Case Studies and Applications
In practical applications, compounds similar to this compound have been utilized in synthesizing novel antibacterial agents that outperform existing treatments against resistant strains such as MRSA. The synthesis of this compound can be achieved through various methods, including mechanochemical approaches that reduce solvent use and improve yield .
Properties
IUPAC Name |
4-cyano-2-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTQANSUZFJZRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695358 | |
Record name | 4-Cyano-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260814-20-7 | |
Record name | 4-Cyano-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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